(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid
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Overview
Description
“(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are related to the compound , has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The molecular structure of “(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid” can be analyzed using various chemoinformatics tools . These tools can convert the structural formula into a 3D model, providing a detailed view of the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be complex and diverse . A tool like RAIChU, a chemoinformatics tool designed to illuminate the intricate processes of scaffold diversification in natural product chemistry, could be used to analyze these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be determined by various methods . These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .properties
IUPAC Name |
(2S)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPYGGUYSMUPV-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid |
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